molecular formula C12H15N3O6 B3422090 (R,R,R)-Triglycidyl Isocyanurate CAS No. 240408-78-0

(R,R,R)-Triglycidyl Isocyanurate

Cat. No.: B3422090
CAS No.: 240408-78-0
M. Wt: 297.26 g/mol
InChI Key: OUPZKGBUJRBPGC-IWSPIJDZSA-N
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Mechanism of Action

Target of Action

(R,R,R)-Triglycidyl Isocyanurate, also known as beta-Triglycidyl isocyanurate, is primarily used in the production of polyurethane coatings . The primary targets of this compound are the components involved in the formation of polyurethane, such as hexamethylene diisocyanate (HDI) and bis(isocyanatomethyl) cyclohexane (ADI) .

Mode of Action

The compound interacts with its targets through a process known as cyclotrimerization . This process involves the reaction of the isocyanurate with the polyurethane components, leading to the formation of a thermostable triazinic ring . This ring structure contributes to the flame retardant properties of the resulting polyurethane .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to the synthesis of polyurethane . The cyclotrimerization process leads to the formation of isocyanurate rings, which are then incorporated into the polyurethane structure . The resulting polyurethane has enhanced stability and increased thermal resistance .

Pharmacokinetics

It’s important to note that the compound’s properties, such as its reactivity and stability, play a crucial role in its effectiveness in the production of polyurethane .

Result of Action

The molecular and cellular effects of this compound’s action are seen in the properties of the resulting polyurethane. The incorporation of the isocyanurate rings into the polyurethane structure enhances the material’s thermal stability and flame retardant properties . Additionally, the coatings from ADI/HDI hybrid isocyanurate possess higher distinctness of image .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature of the reaction environment can affect the efficiency of the cyclotrimerization process . Furthermore, the stability and efficacy of the resulting polyurethane can be influenced by factors such as exposure to heat and light .

Preparation Methods

Synthetic Routes and Reaction Conditions

(R,R,R)-Triglycidyl Isocyanurate can be synthesized through the trimerization of isocyanate prepolymers. This involves the reaction between an excess of isocyanate and long-chain polyols, or via in situ synthesis with isocyanates, polyols, and chain extenders in the presence of a trimerization catalyst . The reaction conditions typically involve solvent-free environments to ensure high thermal stability and mechanical strength of the resulting product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of 4,4’-methylene diphenyl diisocyanate (4,4’-MDI) and mono-isocyanates. The mono-isocyanate is synthesized via the reaction between 4,4’-MDI and 2-ethyl-1-hexanol . This method allows for the large-scale production of the compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(R,R,R)-Triglycidyl Isocyanurate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce epoxides, while reduction reactions may yield alcohols .

Properties

IUPAC Name

1,3,5-tris[[(2R)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPZKGBUJRBPGC-IWSPIJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@@H]4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020203
Record name beta-Triglycidyl isocyanurate
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Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59653-74-6, 240408-78-0
Record name rel-1,3,5-Tris[(2R)-2-oxiranylmethyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
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Record name beta-Triglycidyl isocyanurate
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Record name Triglycidyl isocyanurate, (R,R,R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Triglycidyl isocyanurate
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Record name 1,3,5-tris[(2S and 2R)-2,3-epoxypropyl]-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione
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Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[(2R)-2-oxiranylmethyl]-, rel
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Record name (R,R,R)-Triglycidyl Isocyanurate
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Record name .BETA.-TRIGLYCIDYL ISOCYANURATE
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Record name .BETA.-TRIGLYCIDYL ISOCYANURATE, (+)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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